
Methyl 2-amino-3,5-diiodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-3,5-diiodobenzoate: is an organic compound with the molecular formula C₈H₇I₂NO₂ It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by iodine atoms, and the carboxyl group is esterified with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of methyl 2-amino-3,5-diiodobenzoate typically begins with 2-amino-3,5-diiodobenzoic acid.
Esterification Reaction: The carboxyl group of 2-amino-3,5-diiodobenzoic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Purification: The resulting this compound is purified by recrystallization or column chromatography to obtain a pure product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Methyl 2-amino-3,5-diiodobenzoate can undergo nucleophilic substitution reactions due to the presence of iodine atoms, which are good leaving groups.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: Oxidation of the amino group can lead to the formation of nitro or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Reduction Products: Amino derivatives with reduced functional groups.
Oxidation Products: Nitro or other oxidized derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Methyl 2-amino-3,5-diiodobenzoate can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology:
Biochemical Studies: The compound can be used in studies involving iodine-containing organic molecules and their interactions with biological systems.
Medicine:
Pharmaceutical Research:
Industry:
Material Science: Used in the synthesis of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which methyl 2-amino-3,5-diiodobenzoate exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The presence of iodine atoms can also affect the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
- Methyl 2-amino-3,5-dichlorobenzoate
- Methyl 2-amino-3,5-dibromobenzoate
- Methyl 2-amino-3,5-dimethylbenzoate
- Methyl 2-amino-3,5-dimethoxybenzoate
Comparison:
- Halogen Substitution: The presence of iodine atoms in methyl 2-amino-3,5-diiodobenzoate makes it unique compared to its chloro and bromo analogs, as iodine atoms are larger and more polarizable.
- Reactivity: The reactivity of the compound can vary based on the halogen atoms present, with iodine-containing compounds generally being more reactive in nucleophilic substitution reactions.
- Applications: The specific applications of these compounds can differ based on their chemical properties, with iodine-containing compounds often used in specialized applications such as radiography or as contrast agents.
Propriétés
Numéro CAS |
289491-96-9 |
|---|---|
Formule moléculaire |
C8H7I2NO2 |
Poids moléculaire |
402.96 g/mol |
Nom IUPAC |
methyl 2-amino-3,5-diiodobenzoate |
InChI |
InChI=1S/C8H7I2NO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,11H2,1H3 |
Clé InChI |
YGZBJXBPLSTHMS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=CC(=C1)I)I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


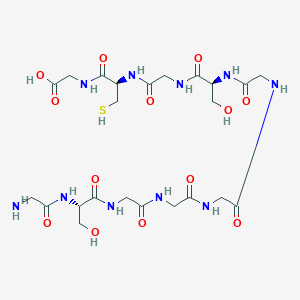
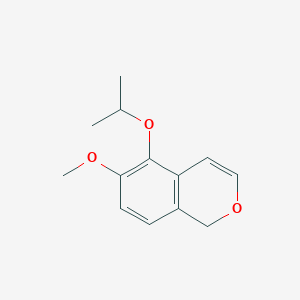
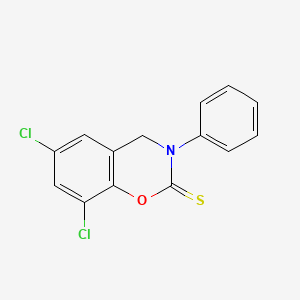
![5,6-Bis{4-[(4-fluorophenyl)ethynyl]phenyl}pyrazine-2,3-dicarbonitrile](/img/structure/B12583798.png)
![2-{[(2S)-2-Methylbutoxy]carbonyl}benzoate](/img/structure/B12583804.png)
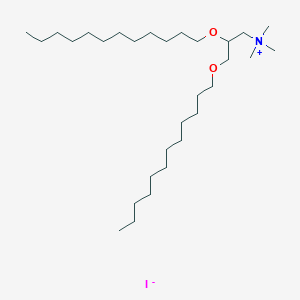
![2-Oxazolidinone, 3-[(1S,2S,4S)-bicyclo[2.2.2]oct-5-en-2-ylcarbonyl]-](/img/structure/B12583814.png)
![N~1~,N~1~,N~2~,N~2~-Tetrakis[(4-ethenylphenyl)methyl]ethane-1,2-diamine](/img/structure/B12583819.png)
![2-Thiophenesulfonamide, 4,5-dibromo-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B12583832.png)

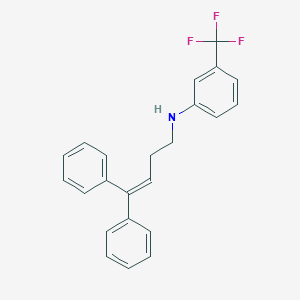
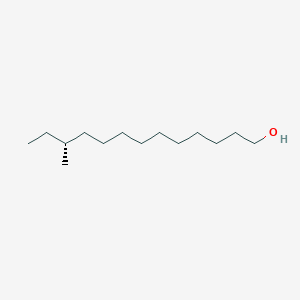
![[4-(Dimethoxymethyl)phenyl]di(propan-2-yl)phosphane](/img/structure/B12583848.png)
![4,5-Dibromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B12583852.png)
